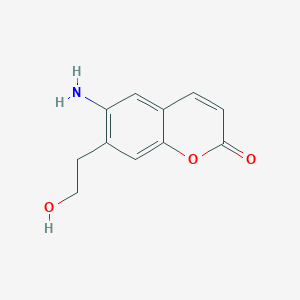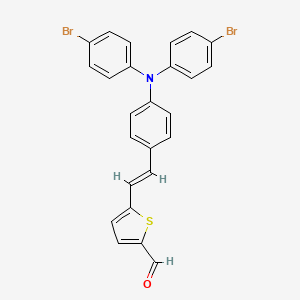
5-amino-N-tert-butylnaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-tert-butylnaphthalene-1-sulfonamide is an organic compound that features a naphthalene ring substituted with an amino group, a tert-butyl group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-tert-butylnaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to form nitronaphthalene, followed by reduction to yield aminonaphthalene. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the sulfonamide group is introduced through sulfonation followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-amino-N-tert-butylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions using appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonamide group can produce sulfonic acids.
科学的研究の応用
5-amino-N-tert-butylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 5-amino-N-tert-butylnaphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.
類似化合物との比較
Similar Compounds
5-amino-1-naphthalenesulfonamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.
N-tert-butyl-1-naphthalenesulfonamide: Lacks the amino group, which may reduce its potential as a bioactive compound.
5-amino-2-naphthalenesulfonamide: Similar structure but different position of the sulfonamide group, which can influence its chemical properties.
Uniqueness
5-amino-N-tert-butylnaphthalene-1-sulfonamide is unique due to the presence of both the amino and tert-butyl groups, which can enhance its solubility, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H18N2O2S |
|---|---|
分子量 |
278.37 g/mol |
IUPAC名 |
5-amino-N-tert-butylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2,3)16-19(17,18)13-9-5-6-10-11(13)7-4-8-12(10)15/h4-9,16H,15H2,1-3H3 |
InChIキー |
WGWDIJFUUXSXMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B14089649.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)


![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)

![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)


![1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089713.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)
